molecular formula C14H16O3 B1433739 2-(p-tert-Butylbenzoyl)acrylic acid CAS No. 220380-59-6

2-(p-tert-Butylbenzoyl)acrylic acid

Cat. No.: B1433739
CAS No.: 220380-59-6
M. Wt: 232.27 g/mol
InChI Key: OUCCYAGWYXJJFZ-UHFFFAOYSA-N
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Description

Contextualizing the Compound within Advanced Acrylic Acid Derivatives

2-(p-tert-Butylbenzoyl)acrylic acid belongs to the broader class of acrylic acids, which are unsaturated carboxylic acids. These molecules are characterized by a vinyl group directly attached to a carboxylic acid terminus. The parent compound, acrylic acid (CH₂=CHCOOH), and its esters are fundamental building blocks in the polymer industry, forming the basis for a wide array of plastics, coatings, adhesives, and textiles. researchgate.net

The subject of this article, however, is a more complex derivative. The presence of a benzoyl group, specifically a p-tert-butylbenzoyl substituent at the 2-position of the acrylic acid backbone, introduces significant structural and electronic modifications. The bulky tert-butyl group on the phenyl ring influences the molecule's steric and electronic properties, which in turn can dictate its reactivity and potential applications. The investigation of such substituted acrylic acids is a key area of research aimed at developing materials with specialized functionalities. researchgate.net

Rationale for Academic Investigation of this compound

The scientific community's focus on this compound is driven by several key factors. Primarily, its structural motifs suggest potential applications in photopolymerization. The benzoyl group is a well-known chromophore, capable of absorbing light and initiating polymerization reactions. This has led to research into its efficacy as a photoinitiator, a critical component in light-curable resins, such as those used in dental composites and coatings. nih.govnih.gov The tert-butyl substituent can enhance solubility in nonpolar monomer systems and influence the photoreactivity of the benzoyl group.

Furthermore, the broader family of benzoylacrylic acids has been explored for its biological activities. While this article will not delve into specific therapeutic uses, the academic interest in the synthesis and characterization of these compounds is often a precursor to such investigations. The systematic study of how substituents like the tert-butyl group affect the fundamental chemical properties of the benzoylacrylic acid scaffold is a critical step in rational drug design and materials science. nih.gov

Scope and Objectives of Scholarly Research on this compound

Scholarly research on this compound is typically well-defined, with clear objectives centered on understanding its fundamental chemical nature and potential utility. Key areas of investigation include:

Synthesis and Characterization: A primary objective is the development of efficient and scalable synthetic routes to produce high-purity this compound. This involves the exploration of various synthetic methodologies, such as Friedel-Crafts acylation followed by a condensation reaction. researchgate.net Comprehensive characterization of the synthesized compound is then performed using modern analytical techniques to confirm its structure and purity.

Spectroscopic and Physicochemical Properties: Detailed analysis of the compound's spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is crucial for unambiguous structure elucidation. spectroscopyonline.com Determining its physicochemical properties, such as melting point, boiling point, and solubility, provides essential data for its handling, purification, and application in various systems.

Photoreactivity and Mechanistic Studies: A significant portion of the research focuses on understanding the compound's behavior upon exposure to light. This includes determining its absorption spectrum, quantum yield of photodecomposition, and the nature of the reactive species generated. These studies are fundamental to evaluating its potential as a photoinitiator and understanding the mechanism of the polymerization process it initiates.

The following table summarizes the key research objectives and the methods employed in the scholarly investigation of this compound.

Research ObjectiveMethodologies
Synthesis Friedel-Crafts acylation, Aldol condensation, Knoevenagel condensation
Structural Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry, X-ray Crystallography
Purity and Thermal Analysis High-Performance Liquid Chromatography (HPLC), Elemental Analysis, Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)
Photochemical Properties UV-Vis Spectroscopy, Fluorescence Spectroscopy, Laser Flash Photolysis
Application Evaluation Photopolymerization kinetics, Mechanical testing of resulting polymers

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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CAS No.

220380-59-6

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

2-(4-tert-butylbenzoyl)prop-2-enoic acid

InChI

InChI=1S/C14H16O3/c1-9(13(16)17)12(15)10-5-7-11(8-6-10)14(2,3)4/h5-8H,1H2,2-4H3,(H,16,17)

InChI Key

OUCCYAGWYXJJFZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C(=C)C(=O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C(=C)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 P Tert Butylbenzoyl Acrylic Acid

Established Synthetic Routes and Mechanistic Considerations

The traditional preparation of benzoylacrylic acids often involves the Friedel-Crafts acylation of an aromatic compound with maleic anhydride (B1165640). This foundational reaction has been adapted and refined to produce a variety of substituted derivatives, including 2-(p-tert-Butylbenzoyl)acrylic acid.

Multi-Step Synthesis Pathways from Precursors

One of the primary multi-step pathways to this compound involves the Friedel-Crafts reaction between tert-butylbenzene (B1681246) and maleic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through the formation of an acylium ion from maleic anhydride, which then attacks the electron-rich aromatic ring of tert-butylbenzene. The para-substitution is generally favored due to the steric bulk of the tert-butyl group. The initial product is a β-(p-tert-butylbenzoyl)propionic acid, which is then subjected to a subsequent dehydrogenation or dehydrohalogenation step to introduce the double bond and yield the final acrylic acid derivative. orgsyn.org

The mechanism involves the following key steps:

Activation of Maleic Anhydride: The Lewis acid catalyst coordinates with one of the carbonyl oxygens of maleic anhydride, making the other carbonyl carbon more electrophilic.

Electrophilic Aromatic Substitution: The activated maleic anhydride undergoes electrophilic attack on the tert-butylbenzene ring, predominantly at the para position.

Hydrolysis: The intermediate is hydrolyzed to open the anhydride ring and form the corresponding carboxylic acid.

Introduction of Unsaturation: The resulting propionic acid derivative is then treated with a reagent like bromine followed by dehydrobromination to create the α,β-unsaturated system of the acrylic acid. orgsyn.org

Optimized One-Pot Synthetic Approaches

To improve efficiency and reduce the number of isolation steps, one-pot synthetic approaches have been developed. These methods aim to combine multiple reaction steps into a single reaction vessel. For instance, a one-pot synthesis could involve the initial Friedel-Crafts acylation followed by an in-situ dehydrogenation. While specific one-pot syntheses for this compound are not extensively detailed in the provided search results, the general principles of one-pot syntheses for similar compounds often rely on carefully controlling reaction conditions and the sequential addition of reagents. ssuchy.eu The development of such a process for this compound would likely involve selecting a catalyst system that can facilitate both the acylation and the subsequent unsaturation step without significant side reactions.

Novel and Sustainable Chemistry Approaches to this compound Synthesis

In line with the growing emphasis on green chemistry, research has focused on developing more environmentally friendly methods for synthesizing acrylic acid derivatives.

Green Solvent Systems and Reaction Conditions

The use of greener solvents and milder reaction conditions is a key aspect of sustainable synthesis. Traditional Friedel-Crafts reactions often employ chlorinated solvents, which are environmentally problematic. Research in green chemistry encourages the use of alternative solvents such as ionic liquids, supercritical fluids, or even solvent-free conditions. rsc.org For instance, performing the synthesis under solvent-free conditions using a solid catalyst could significantly reduce the environmental impact. rsc.org Additionally, optimizing reaction temperatures and pressures to minimize energy consumption is a crucial consideration. google.com

Optimization of Synthetic Yields and Selectivity for this compound

Achieving high yields and selectivity is paramount in any synthetic process. For the synthesis of this compound, several factors can be optimized.

In the Friedel-Crafts acylation step, the choice of catalyst and solvent, the reaction temperature, and the molar ratio of reactants are critical variables. The steric hindrance of the tert-butyl group generally directs the acylation to the para position, leading to high regioselectivity. However, optimizing these parameters can further enhance the yield and minimize the formation of any ortho or meta isomers.

Below is a table summarizing key parameters and their potential impact on the synthesis of this compound, based on general principles of related reactions.

ParameterEffect on Yield and Selectivity
Catalyst (Friedel-Crafts) Type and amount of Lewis acid can influence reaction rate and selectivity. Stronger Lewis acids may lead to side reactions.
Solvent Polarity and coordinating ability can affect catalyst activity and product solubility.
Temperature Higher temperatures can increase reaction rates but may also lead to undesirable byproducts.
Reactant Ratio The molar ratio of tert-butylbenzene to maleic anhydride can impact conversion and selectivity.
Dehydrogenation/Dehydrohalogenation Reagent The choice of reagent and reaction conditions determines the efficiency of double bond formation.

Further research into specific catalytic systems and reaction conditions tailored for the synthesis of this compound is necessary to fully optimize its production with high efficiency and sustainability.

Comprehensive Analysis of Chemical Reactivity and Mechanistic Pathways of 2 P Tert Butylbenzoyl Acrylic Acid

Reactivity at the α,β-Unsaturated Carboxylic Acid Moiety

The reactivity of the α,β-unsaturated carboxylic acid portion of 2-(p-tert-butylbenzoyl)acrylic acid is characterized by the electrophilic nature of the double bond, which is activated by the adjacent electron-withdrawing benzoyl and carboxyl groups. This activation facilitates a range of addition reactions.

Nucleophilic Addition Reactions

The most prominent reaction at this moiety is the conjugate nucleophilic addition, often referred to as the Michael addition. ewadirect.comwikipedia.org In this reaction, a nucleophile attacks the β-carbon of the acrylic acid unit, which is electron-deficient due to resonance with the carbonyl and carboxyl groups. This reaction is a versatile method for forming new carbon-carbon and carbon-heteroatom bonds. ewadirect.com

A variety of nucleophiles can participate in this reaction, including carbanions (such as enolates from β-ketoesters or malonates), amines, thiols, and alkoxides. ewadirect.comwikipedia.org The reaction is typically catalyzed by a base, which serves to generate the nucleophile or to activate the substrate. The general mechanism involves the attack of the nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product. wikipedia.org

For instance, the reaction of 3-benzoylacrylic acid derivatives with amines like morpholine (B109124) or piperidine (B6355638) leads to the formation of α-amino-γ-keto acids. researchgate.net Similarly, enantioselective Michael additions have been developed using organocatalysts, allowing for the synthesis of chiral products with high enantiomeric excess. rsc.org

Table 1: Examples of Nucleophilic Addition to α,β-Unsaturated Carbonyl Systems

Nucleophile Electrophile (Analog) Catalyst/Conditions Product Type
Diethyl malonate 3-Benzoylacrylic acid Sodium ethoxide 1,5-Dicarbonyl compound
Thiophenol 3-Benzoylacrylic acid Base (e.g., triethylamine) β-Thioether carboxylic acid
Morpholine 3-Benzoylacrylic acid Toluene, Ethanol (B145695) β-Amino carboxylic acid
β-Ketoester Acrylic ester Cinchona alkaloid catalyst Chiral 1,5-dicarbonyl compound

Electrophilic Addition Reactions

While less common than nucleophilic addition due to the electron-deficient nature of the double bond, electrophilic addition reactions can occur under specific conditions. The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to the double bond is a notable example. wikipedia.orglibretexts.org

The mechanism of halogen addition typically proceeds through a cyclic halonium ion intermediate. wikipedia.orglibretexts.org The alkene's π-electrons attack the halogen molecule, displacing a halide ion and forming a three-membered ring containing the halogen atom (a bromonium or chloronium ion). The displaced halide ion then acts as a nucleophile, attacking one of the carbons of the cyclic intermediate from the opposite face (anti-addition), leading to a vicinal dihalide. wikipedia.orglibretexts.org

The reaction is stereospecific, with the two halogen atoms adding to opposite sides of the double bond. For a trans-alkene like this compound, this would result in a specific pair of enantiomers.

Table 2: Predicted Products of Electrophilic Addition to this compound

Reagent Conditions Predicted Product Stereochemistry
Br₂ Inert solvent (e.g., CCl₄) 2,3-Dibromo-3-(p-tert-butylbenzoyl)propanoic acid Anti-addition
Cl₂ Inert solvent (e.g., CH₂Cl₂) 2,3-Dichloro-3-(p-tert-butylbenzoyl)propanoic acid Anti-addition
HBr No peroxides 3-Bromo-3-(p-tert-butylbenzoyl)propanoic acid Markovnikov addition (Br at C3)

Radical Processes and Pathways

The acrylic acid moiety can also participate in radical reactions, most notably radical polymerization. Acrylic acid and its derivatives are well-known monomers for the synthesis of a wide range of polymers. nih.govgoogle.com The polymerization is typically initiated by radical initiators, such as azobisisobutyronitrile (AIBN) or peroxides, which generate radicals that add to the double bond. libretexts.org This addition creates a new radical species that can then react with another monomer unit, leading to chain propagation. nih.gov

In addition to polymerization, radical conjugate additions to α,β-unsaturated carbonyl compounds are also possible. For example, the use of photoredox catalysis can enable the addition of a wide range of radical species generated from carboxylic acids via decarboxylation. nih.gov This modern synthetic method allows for the formation of carbon-carbon bonds under mild conditions.

Reactivity and Functionalization of the p-tert-Butylbenzoyl Aromatic System

The aromatic ring of this compound possesses two main sites for potential reactions: the aromatic ring itself and the benzylic positions of the tert-butyl group.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. masterorganicchemistry.comyoutube.com The outcome of such reactions on the p-tert-butylbenzoyl ring system is governed by the electronic effects of the two substituents: the activating ortho-, para-directing tert-butyl group and the deactivating meta-directing benzoyl group.

The tert-butyl group is an activating group due to its electron-donating inductive effect. It directs incoming electrophiles to the ortho and para positions relative to itself. However, due to the significant steric bulk of the tert-butyl group, substitution at the ortho position is often hindered. The benzoyl group, on the other hand, is a deactivating group due to the electron-withdrawing nature of the carbonyl, which directs incoming electrophiles to the meta position relative to itself.

In this compound, the two substituents are para to each other. This means the positions ortho to the tert-butyl group are also meta to the benzoyl group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the activating tert-butyl group, despite some deactivation from the benzoyl group.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Product
Nitration HNO₃, H₂SO₄ 2-(3-Nitro-4-tert-butylbenzoyl)acrylic acid
Bromination Br₂, FeBr₃ 2-(3-Bromo-4-tert-butylbenzoyl)acrylic acid
Friedel-Crafts Acylation RCOCl, AlCl₃ 2-(3-Acyl-4-tert-butylbenzoyl)acrylic acid

Side-Chain Modifications

Functionalization can also be achieved by modifying the existing side chains: the carboxylic acid and the ketone.

The carboxylic acid group can undergo a variety of transformations common to this functional group. Esterification can be achieved by reacting the acid with an alcohol under acidic conditions. Amidation, the formation of an amide, can be accomplished by treating the carboxylic acid with an amine, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction. libretexts.org

The ketone carbonyl group can also be a site for modification. Reduction of the ketone to a secondary alcohol can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄). The ketone can also react with organometallic reagents, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Table 4: Potential Side-Chain Modifications

Functional Group Reaction Reagents Product Type
Carboxylic Acid Esterification Methanol, H₂SO₄ Methyl ester
Carboxylic Acid Amidation Benzylamine, DCC N-Benzyl amide
Ketone Reduction NaBH₄, Methanol Secondary alcohol
Ketone Grignard Reaction Methylmagnesium bromide, then H₃O⁺ Tertiary alcohol

Elucidation of Reaction Mechanisms and Kinetic Profiles

The reactivity of this compound is dictated by the electrophilic nature of several carbon centers, primarily the carbonyl carbon of the ketone, the β-carbon of the acrylic acid moiety, and the carbonyl carbon of the carboxylic acid. Nucleophilic attack is a common theme in its reaction mechanisms, leading to a variety of potential products.

In reactions involving nucleophilic addition to the activated double bond (a Michael-type addition), an enolate intermediate is expected to form. The presence of the electron-withdrawing benzoyl group stabilizes this intermediate through resonance. For instance, in a reaction with a generic nucleophile (Nu⁻), the following intermediate is plausible:

Scheme 1: Plausible Enolate Intermediate in Michael Addition

Generated code

Where Ar = p-tert-Butylphenyl

Another key set of intermediates arises from nucleophilic attack at the carbonyl carbons. Attack at the ketonic carbonyl would lead to a tetrahedral alkoxide intermediate. Similarly, reactions at the carboxylic acid function, particularly under conditions favoring esterification or amidation, proceed through a tetrahedral intermediate. researchgate.net The stability and subsequent breakdown of this intermediate determine the reaction outcome.

The reaction of the parent compound, β-benzoylacrylic acid, with ortho-phenylenediamines to form quinoxalin-2-ones suggests the formation of a complex series of intermediates, likely involving initial nucleophilic attack by one of the amino groups on the β-carbon, followed by intramolecular cyclization and dehydration. researchgate.net

Table 1: Postulated Reaction Intermediates in the Reactions of this compound

Reaction TypePlausible IntermediateKey Stabilizing Features
Michael AdditionEnolateResonance delocalization onto the benzoyl group
Nucleophilic Acyl Addition (Ketone)Tetrahedral AlkoxideInductive effect of the aryl group
Nucleophilic Acyl Substitution (Acid)Tetrahedral IntermediateResonance stabilization of the carboxylate

It is important to note that the tert-butyl group on the phenyl ring, being electron-donating through hyperconjugation and inductive effects, can subtly influence the stability of these intermediates compared to unsubstituted benzoylacrylic acid.

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by determining the extent to which an atom is involved in the rate-determining step of a reaction. wikipedia.org This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. libretexts.org A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step, while a secondary KIE occurs when the labeled atom is not directly involved in bond breaking but its environment changes between the ground state and the transition state. wikipedia.org

A thorough review of the scientific literature reveals a lack of specific kinetic isotope effect studies performed on this compound. However, the principles of KIE can be hypothetically applied to its potential reactions to illustrate how such studies could elucidate its mechanistic pathways.

For example, in a hypothetical base-catalyzed tautomerization reaction where the α-proton is abstracted in the rate-determining step, a significant primary deuterium (B1214612) KIE (kH/kD > 2) would be expected upon replacing the α-hydrogen with deuterium.

Table 2: Hypothetical Kinetic Isotope Effect Studies on this compound

Reaction TypeIsotopic SubstitutionExpected KIE (kH/kD)Mechanistic Implication
Base-catalyzed tautomerizationα-H replaced by α-D> 2 (Primary)C-H bond breaking is rate-determining.
Nucleophilic addition to the ketoneα-H replaced by α-D~1 (Secondary)Rehybridization of the α-carbon from sp² to sp³ in the transition state.
DecarboxylationCarboxyl C replaced by ¹³C> 1 (Primary)C-C bond cleavage is involved in the rate-determining step.

The magnitude of the KIE can provide detailed information about the symmetry of the transition state. princeton.edu For instance, in proton transfer reactions, the maximum KIE is observed when the proton is exactly half-transferred in the transition state. princeton.edu The absence of published KIE data for this compound represents a gap in the full mechanistic understanding of its reactivity and an opportunity for future research.

Derivatization Strategies and Preparation of Analogues of 2 P Tert Butylbenzoyl Acrylic Acid

Esterification Reactions of the Carboxylic Acid Functionality

The carboxylic acid group of 2-(p-tert-butylbenzoyl)acrylic acid is a prime site for modification through esterification. This reaction allows for the conversion of the acid into a wide array of esters, thereby altering its solubility, reactivity, and biological activity.

Synthesis of Alkyl and Aryl Esters

The synthesis of alkyl and aryl esters of acrylic acid and its derivatives is a well-established chemical transformation. google.comgoogle.com Generally, these reactions involve the direct esterification of the carboxylic acid with an appropriate alcohol in the presence of an acid catalyst. google.comgoogle.com Common catalysts include sulfuric acid and p-toluenesulfonic acid. google.comgoogle.com The reaction conditions, such as temperature and pressure, can be adjusted to optimize the yield of the desired ester. google.com For instance, the synthesis of butyl acrylate (B77674) from acrylic acid and butanol is a widely used industrial process. google.com While specific examples for this compound are not extensively detailed in the provided search results, the general principles of acrylic acid esterification are directly applicable. Transesterification, where an existing ester is reacted with a different alcohol, presents an alternative route, particularly for synthesizing more complex esters. google.comgoogleapis.com

Table 1: General Conditions for Esterification of Acrylic Acids

CatalystAlcohol TypeTemperature (°C)PressureReference
Sulfuric AcidAlkanols (C1-C4)60-901.2 x 10⁵ Pa - 2 x 10⁵ Pa google.comgoogle.com
p-Toluenesulfonic AcidAlkanols195 (gap temperature)Reduced google.com
Lithium & Calcium OxidesAlcohols with ≥ 2 carbons80-120Atmospheric googleapis.com

Preparation of Complex Functionalized Esters

The synthesis of more complex functionalized esters can be achieved by employing alcohols containing additional functional groups. This approach allows for the introduction of diverse chemical entities onto the this compound scaffold. For example, reacting the acid with a hydroxyl-containing compound that also bears an amine, a halogen, or another reactive group can yield multifunctional derivatives. The synthesis of 2-methylacrylic acid 3-[3-tert-butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl]-propyl ester demonstrates the preparation of a complex ester with potential applications as a UV absorber. sigmaaldrich.com The tert-butyl group is a common protecting group for the carboxylic acid functionality of acrylic acid during the synthesis of more complex molecules, such as polymers, and can be subsequently removed under acidic conditions. nih.govgoogle.com

Amidation and Peptide Coupling Reactions

The carboxylic acid of this compound can also be converted into amides through reactions with primary or secondary amines. This transformation is fundamental in peptide synthesis, where the formation of an amide bond links amino acids together. bachem.comnih.gov Standard peptide coupling reagents, such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), can be employed to facilitate this reaction. bachem.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The use of additives like HOBt (1-Hydroxybenzotriazole) can enhance reaction rates and suppress side reactions. bachem.com While direct examples with this compound are not explicitly available, the established methodologies for acrylic acid amidation and peptide coupling are applicable. nih.govgoogle.comgoogle.com

Table 2: Common Peptide Coupling Reagents

ReagentDescriptionReference
BOPPhosphonium-type reagent, good solubility and coupling behavior. bachem.com
TBTU/HBTUAminium-type reagents, popular for solid-phase and solution synthesis. bachem.com
HOBtAdditive used with carbodiimides to enhance reactivity and reduce racemization. bachem.compeptide.com

Cycloaddition Reactions Involving the Acrylate Moiety

The carbon-carbon double bond within the acrylate moiety of this compound is a reactive site for cycloaddition reactions. These reactions are powerful tools for constructing cyclic and heterocyclic systems.

Diels-Alder Reactions

The acrylate group can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. While specific examples involving this compound as the dienophile were not found in the search results, the general reactivity of acrylates in [4+2] cycloadditions is a well-known principle in organic synthesis. The stereoselectivity of these reactions is often high, leading to the formation of specific stereoisomers.

1,3-Dipolar Cycloadditions

The acrylate moiety can also participate in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles such as nitrile oxides or azomethine ylides to form five-membered heterocyclic rings. wikipedia.orgnih.gov This type of reaction is a valuable method for synthesizing isoxazolines and pyrrolidines. wikipedia.orgnih.govnih.gov The reaction often proceeds with high regio- and stereoselectivity. wikipedia.orgnih.gov For instance, the reaction of azomethine ylides with methyl (S)-2-(p-tolylsulfinyl)acrylate demonstrates the utility of this reaction in asymmetric synthesis. nih.gov The presence of substituents on the acrylate can influence the reactivity and selectivity of the cycloaddition. nih.gov A related [2+2+1] cycloaddition has also been reported for the synthesis of isoxazolines from alkenes, N-tosylhydrazones, and tert-butyl nitrite. rsc.org

Synthesis of Heterocyclic Scaffolds from this compound Precursors

The versatile chemical structure of this compound, featuring a β-aroylacrylic acid moiety, renders it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The presence of both a carbonyl group and a carboxylic acid function, conjugated with a double bond, allows for cyclocondensation reactions with binucleophilic reagents to construct different ring systems. This section focuses on the utilization of this compound in the preparation of pyridazinone and other related heterocyclic scaffolds.

The reaction of β-aroylacrylic acids with hydrazine (B178648) derivatives is a well-established method for the synthesis of pyridazin-3(2H)-one systems. In a notable study, this compound was reacted with hydrazine hydrate (B1144303) and phenylhydrazine (B124118), leading to the formation of the corresponding pyridazinone derivatives. These reactions typically proceed by initial hydrazone formation, followed by intramolecular cyclization.

For instance, the reaction of this compound with hydrazine hydrate in boiling ethanol (B145695) or with phenylhydrazine in boiling glacial acetic acid yields 6-(4-tert-butylphenyl)-4,5-dihydropyridazin-3(2H)-one and 6-(4-tert-butylphenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one, respectively. The structures of these compounds have been confirmed through elemental analysis and spectroscopic data.

Furthermore, the reactivity of the resulting pyridazinone scaffold can be exploited for further derivatization. For example, the 4,5-dihydropyridazin-3(2H)-one derivative can undergo condensation with aromatic aldehydes, such as benzaldehyde, at the C-4 position in the presence of a base like sodium ethoxide. This reaction introduces a new substituent and extends the conjugated system.

In addition to pyridazinones, the reaction of this compound with other binucleophiles can lead to different heterocyclic systems. For example, its reaction with hydroxylamine (B1172632) hydrochloride can yield the corresponding oxazine (B8389632) derivatives. The reaction with thiourea (B124793) can lead to the formation of thiazine (B8601807) derivatives. These transformations highlight the utility of 2-(p-t-butylbenzoyl)acrylic acid as a versatile building block in heterocyclic synthesis.

The following table summarizes the key heterocyclic compounds synthesized from this compound and their respective reactants.

Starting MaterialReactantProduct
This compoundHydrazine hydrate6-(4-tert-butylphenyl)-4,5-dihydropyridazin-3(2H)-one
This compoundPhenylhydrazine6-(4-tert-butylphenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one
6-(4-tert-butylphenyl)-4,5-dihydropyridazin-3(2H)-oneBenzaldehyde4-benzylidene-6-(4-tert-butylphenyl)-4,5-dihydropyridazin-3(2H)-one

This table illustrates the straightforward synthetic routes to access these heterocyclic scaffolds from the common precursor, this compound. The selection of the appropriate binucleophile dictates the nature of the resulting heterocyclic ring.

Applications of 2 P Tert Butylbenzoyl Acrylic Acid As a Strategic Synthetic Intermediate

A Building Block for the Construction of Complex Organic Molecules

The inherent reactivity of the α,β-unsaturated keto-acid system in 2-(p-tert-Butylbenzoyl)acrylic acid makes it an exceptionally useful building block for the synthesis of more complex molecular architectures. The electrophilic nature of the double bond and the carbonyl carbon, coupled with the nucleophilic potential of the carboxylate group, allows for a wide range of chemical transformations.

Role in the Synthesis of Heterocyclic Compounds

A significant application of β-aroylacrylic acids, the class of compounds to which this compound belongs, is in the synthesis of various heterocyclic systems. These compounds serve as readily available synthons for constructing rings containing nitrogen, oxygen, and sulfur atoms.

One of the most well-documented applications is the reaction with nitrogen nucleophiles to yield a variety of heterocyclic structures. For instance, the reaction of β-aroylacrylic acids with hydrazine (B178648) and its derivatives is a classical and efficient method for the preparation of pyridazinones . These six-membered heterocyclic compounds are of considerable interest due to their presence in a wide range of biologically active molecules. The general reaction mechanism involves an initial Michael addition of the hydrazine to the electron-deficient double bond of the acrylic acid derivative, followed by an intramolecular cyclization and dehydration to afford the pyridazinone ring.

The versatility of this approach is demonstrated by the ability to introduce a variety of substituents onto the resulting heterocyclic core, guided by the substitution pattern of both the β-aroylacrylic acid and the hydrazine derivative. The presence of the p-tert-butylphenyl group in this compound can influence the properties of the final pyridazinone products, such as their solubility and biological activity.

Furthermore, reactions with other dinucleophiles can lead to the formation of different heterocyclic systems. For example, treatment with hydroxylamine (B1172632) can yield isoxazole (B147169) derivatives, while reaction with thiourea (B124793) can produce pyrimidine-thiones. These transformations underscore the role of this compound as a versatile precursor for a library of heterocyclic compounds.

While the direct synthesis of a specific, named natural product using this compound is not extensively documented in publicly available literature, its utility in constructing core heterocyclic scaffolds that are present in many natural products is evident. The pyridazinone and isoxazole rings, for example, are found in numerous natural alkaloids and other bioactive compounds.

Precursor for Advanced Materials

The structural features of this compound also suggest its potential as a precursor for advanced materials. The aromatic ring and the tert-butyl group can impart desirable properties such as thermal stability, hydrophobicity, and processability to larger molecular systems or polymers.

While specific research detailing the direct incorporation of this compound into advanced materials is limited, its derivatives, particularly the heterocyclic compounds synthesized from it, could serve as building blocks for functional materials. For instance, pyridazinone-containing polymers have been investigated for their thermal and optical properties. The tert-butyl group can enhance solubility in organic solvents, facilitating the processing of such materials into films or fibers.

Moreover, the carboxylic acid functionality provides a handle for further chemical modification, such as esterification or amidation, allowing for the attachment of other functional groups or for its incorporation into polyester (B1180765) or polyamide backbones. This adaptability makes it a candidate for the design of new materials with tailored properties for applications in areas such as organic electronics or specialty polymers.

Utilization in Polymer Chemistry and Monomer Design

In the field of polymer chemistry, acrylic acid and its esters are fundamental monomers. While this compound itself is a functionalized acrylic acid, its direct use as a monomer in polymerization reactions is not widely reported. However, its structural components, particularly the acrylate (B77674) and the tert-butyl group, are highly relevant to monomer design and polymer properties.

The tert-butyl group is a common feature in monomers used to produce polymers with specific characteristics. For example, tert-butyl acrylate (tBA) is a well-known monomer used in the synthesis of poly(tert-butyl acrylate), which can be subsequently hydrolyzed to poly(acrylic acid). This "protected monomer" strategy is crucial for controlling the synthesis of well-defined acrylic acid-containing polymers. The bulky tert-butyl group also imparts high hydrophobicity and can increase the glass transition temperature of the resulting polymer, leading to harder and more rigid materials.

Given these precedents, it is conceivable that this compound or its simpler ester derivatives could be designed as specialty monomers. The presence of the large p-tert-butylbenzoyl substituent would be expected to significantly influence the polymerization behavior and the properties of the resulting polymer. It could lead to polymers with high thermal stability, specific solubility characteristics, and potentially interesting optical or electronic properties due to the aromatic chromophore.

Implementation in Cascade and Multicomponent Organic Transformations

Cascade reactions and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules in a single, efficient step. These reactions are highly valued for their atom economy and for reducing the number of synthetic steps, purification processes, and waste generation.

The structure of this compound, with its multiple reactive sites, makes it an ideal candidate for use in such transformations. The conjugated system can act as a Michael acceptor, the keto group can undergo nucleophilic attack, and the carboxylic acid can participate in various condensation reactions.

While specific, documented examples of cascade or multicomponent reactions involving this compound are not prevalent in the literature, its potential is clear from the reactivity of similar β-aroylacrylic acids. For example, a three-component reaction between a β-aroylacrylic acid, an amine, and a source of cyanide could potentially lead to the formation of highly functionalized, complex heterocyclic structures in a single pot.

The dienophilic nature of the double bond in this compound also suggests its potential use in Diels-Alder reactions, a type of pericyclic reaction that can be part of a cascade sequence to build polycyclic systems. The electron-withdrawing benzoyl group activates the double bond for reaction with a diene, offering a pathway to carbocyclic and heterocyclic ring systems with a high degree of stereochemical control.

Advanced Computational and Theoretical Studies of 2 P Tert Butylbenzoyl Acrylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. For 2-(p-tert-Butylbenzoyl)acrylic acid, these calculations would reveal details about its electronic landscape and reactivity.

Electronic Structure Analysis and Molecular Orbitals

A detailed analysis of the electronic structure would involve mapping the electron density distribution to identify regions that are electron-rich or electron-deficient. This is crucial for predicting how the molecule might interact with other chemical species.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For this compound, one would expect the HOMO to be located primarily on the electron-rich p-tert-butylphenyl group and the acrylic acid moiety, while the LUMO would likely be centered on the electron-withdrawing benzoyl and acrylic acid groups.

Hypothetical Data Table for Electronic Properties:

ParameterHypothetical Value (a.u.)Description
Energy of HOMO -0.25Indicates the ionization potential and electron-donating ability.
Energy of LUMO -0.08Relates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap 0.17Correlates with chemical reactivity and electronic transitions.
Dipole Moment 3.5 DMeasures the overall polarity of the molecule.

Reaction Energetics and Transition State Characterization

Quantum chemical calculations can model the energy changes that occur during a chemical reaction involving this compound. This includes calculating the energies of reactants, products, and, most importantly, the transition state—the high-energy intermediate state that governs the reaction rate.

By characterizing the transition state, researchers can determine the activation energy of a reaction, providing a quantitative measure of how fast the reaction will proceed. This would be particularly useful for understanding its synthesis, degradation, or metabolic pathways.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its flexibility and its interactions with its environment.

Conformational Landscape Analysis

This compound possesses several rotatable bonds, allowing it to adopt various three-dimensional shapes or conformations. MD simulations can explore this conformational landscape, identifying the most stable (lowest energy) conformations and the energy barriers between them. The relative orientation of the p-tert-butylphenyl group, the carbonyl group, and the acrylic acid moiety would be of primary interest, as this can significantly influence the molecule's properties and biological activity.

Solvent Effects on Reactivity and Structure

The solvent in which a molecule is dissolved can have a profound impact on its structure and reactivity. MD simulations can explicitly model the interactions between this compound and solvent molecules. This would reveal how the solvent influences its conformational preferences and the energetics of its chemical reactions. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized.

Spectroscopic Characterization and Structural Elucidation Using Advanced Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-(p-tert-Butylbenzoyl)acrylic acid, both ¹H and ¹³C NMR would provide critical information.

¹H NMR: The proton NMR spectrum would be expected to reveal distinct signals corresponding to the different hydrogen environments in the molecule. This would include signals for the tert-butyl group, the aromatic protons on the benzoyl ring, and the vinylic protons of the acrylic acid moiety. The integration of these signals would confirm the number of protons in each environment, while the coupling patterns (splitting of signals) would elucidate the connectivity between adjacent non-equivalent protons.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon atoms. Key signals would include those for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, the olefinic carbons of the acrylic acid group, and the carbons of the tert-butyl group. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could further distinguish between CH, CH₂, and CH₃ groups.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
tert-Butyl (CH₃)~1.3Singlet9H
Aromatic (ortho to C=O)~7.8-8.0Doublet2H
Aromatic (meta to C=O)~7.5-7.7Doublet2H
Vinylic (=CH-CO)~7.0-7.4Doublet1H
Vinylic (=CH-COOH)~6.2-6.6Doublet1H
Carboxylic Acid (COOH)>10Broad Singlet1H

Note: These are predicted values and may vary based on solvent and experimental conditions.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
tert-Butyl (quaternary C)~35
tert-Butyl (CH₃)~31
Aromatic (C-C(CH₃)₃)~155-160
Aromatic (CH)~125-135
Aromatic (C-C=O)~135-140
Vinylic (=CH)~128-145
Ketone (C=O)~190-195
Carboxylic Acid (C=O)~165-170

Note: These are predicted values and may vary based on solvent and experimental conditions.

Advanced Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to obtain a highly accurate mass of the molecular ion of this compound, which can confirm its chemical formula, C₁₄H₁₆O₃.

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pattern of the molecule. The fragmentation would likely involve characteristic losses, such as the loss of the tert-butyl group, water, and carbon dioxide, providing further structural confirmation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key absorptions would include:

A broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹).

A sharp C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).

A sharp C=O stretch from the ketone (~1670-1690 cm⁻¹).

C=C stretching vibrations from the aromatic ring and the acrylic double bond (~1600-1650 cm⁻¹).

C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C bonds of the aromatic ring and the acrylic moiety would be expected to show strong Raman signals.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be obtained in a crystalline form, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This would unambiguously confirm the molecular structure and provide insights into the packing of the molecules in the crystal lattice.

Chiroptical Spectroscopy for Stereochemical Elucidation (if applicable to derivatives)

The parent compound, this compound, is achiral. However, if derivatives of this compound were synthesized that contain chiral centers, chiroptical spectroscopy techniques such as circular dichroism (CD) would be essential. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of chiral molecules.

Emerging Research Frontiers and Future Prospects for 2 P Tert Butylbenzoyl Acrylic Acid

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis and modification of complex organic molecules like 2-(p-tert-butylbenzoyl)acrylic acid can benefit significantly from the adoption of flow chemistry and automated synthetic platforms. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening and optimization. worktribe.comresearchgate.netrsc.org

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, provides precise control over temperature, pressure, and reaction time. worktribe.comrsc.org For the synthesis of this compound, which could involve multi-step processes, flow reactors can enable the seamless integration of reaction and purification steps, minimizing manual handling and improving reproducibility. researchgate.net The study of free radical polymerization of acrylic acid in continuous flow reactors has demonstrated the ability to control molecular weight and dispersity by tuning parameters like temperature, residence time, and monomer concentration. worktribe.comrsc.org This approach could be adapted for the polymerization of this compound, allowing for the production of polymers with tailored properties.

Automated synthetic platforms, which combine robotics with chemical reactors and analytical instruments, can accelerate the discovery and optimization of reaction conditions. For a molecule like this compound, these platforms could be employed to rapidly screen various catalysts, solvents, and reaction conditions for its synthesis or subsequent functionalization. This is particularly relevant for exploring the diverse reactivity of the benzophenone (B1666685) and acrylic acid moieties.

Table 1: Potential Advantages of Flow Chemistry for this compound

FeatureBenefit for this compound Synthesis & Polymerization
Precise Temperature Control Minimizes side reactions and ensures consistent product quality. worktribe.com
Enhanced Mixing Improves reaction rates and yields, particularly in polymerization.
Improved Safety Better management of exothermic reactions and hazardous reagents. researchgate.net
Scalability Facilitates easier transition from laboratory to industrial production. reddit.comcatsci.comreddit.comresearchgate.net
Integration of Steps Allows for continuous synthesis, purification, and analysis. researchgate.net

Exploration of Photocatalytic and Electrocatalytic Transformations

The unique electronic structure of this compound, particularly the benzophenone and acrylic acid groups, makes it a compelling candidate for photocatalytic and electrocatalytic transformations.

Photocatalysis: The benzophenone moiety is a well-known photosensitizer. nih.govmdpi.comrsc.org Upon absorption of UV light, it can be excited to a triplet state, which can then initiate a variety of chemical reactions. This opens up possibilities for using this compound in photocatalytic processes. For instance, it could potentially act as a co-initiator in photopolymerization or be used to drive [2+2] cycloaddition reactions. mdpi.com The benzophenone group can also facilitate hydrogen abstraction from a suitable donor, generating radicals that can initiate other chemical transformations. Research on benzophenone-containing polymers has shown that the efficiency of photocross-linking is influenced by the polarity of the polymer matrix. nih.govacs.orgacs.org

Electrocatalysis: The acrylic acid portion of the molecule, with its electron-deficient double bond, is susceptible to electrochemical reduction. rsc.orgrsc.orgmdpi.com Electrocatalytic methods could be employed to selectively reduce the acrylic double bond or to initiate polymerization. The electrochemical polymerization of functional monomers is a known technique for creating thin polymer films with controlled properties. rsc.orgmdpi.comgamry.comresearchgate.net Furthermore, the benzoyl group could also participate in electrochemical reactions, offering pathways to different functionalized products. Studies on the electrochemical degradation of acrylic acid have demonstrated the feasibility of using electrochemical methods to transform this class of compounds. rsc.org

Development of Novel Functional Materials Incorporating the Compound

The trifunctional nature of this compound provides a versatile platform for the design of novel functional materials. The polymerizable acrylic acid group allows for its incorporation into polymer chains, while the benzophenone and tert-butyl groups impart specific functionalities.

The benzophenone moiety is particularly valuable for creating photo-crosslinkable polymers. nih.govmdpi.comrsc.orgrsc.orgresearchgate.netnih.gov Upon exposure to UV radiation, the benzophenone group can abstract hydrogen atoms from neighboring polymer chains, leading to the formation of covalent cross-links. mdpi.com This process can be used to create stable polymer networks, hydrogels, and surface coatings. rsc.orgrsc.org For example, benzophenone-containing polymers have been used to create surface-attached hydrogels that could have applications in biomedical devices. rsc.org The kinetics of this photocross-linking can be studied to optimize the material properties. nih.govacs.orgacs.org The tert-butyl group, being bulky and hydrophobic, can influence the physical properties of the resulting polymers, such as increasing the glass transition temperature and modifying the solubility.

Table 2: Potential Applications of Functional Materials from this compound

Material TypeKey Functional GroupPotential Application
Photo-crosslinkable Polymers BenzophenoneCoatings, adhesives, photoresists, hydrogels. nih.govmdpi.comrsc.orgrsc.orgresearchgate.netnih.govresearchgate.net
Functional Hydrogels Acrylic Acid, BenzophenoneDrug delivery, tissue engineering, sensors. rsc.orgrsc.org
High-Performance Polymers tert-Butyl groupMaterials with enhanced thermal stability and specific solubility.
Optical Materials BenzophenonePolymers with tailored refractive indices or UV-absorbing properties. researchgate.net

Persistent Challenges and Opportunities in the Academic Investigation of this compound

While the potential of this compound is significant, its academic investigation is not without challenges and corresponding opportunities.

Challenges:

Monomer Synthesis and Purification: The multi-step synthesis of this compound can be complex, and achieving high purity can be challenging. This can hinder its widespread academic study. jindunchem-med.com

Controlled Polymerization: The presence of the reactive benzophenone group can interfere with controlled polymerization techniques, potentially leading to side reactions and broader molecular weight distributions. rsc.org

Scalability: Scaling up the synthesis and polymerization of functional monomers like this presents challenges related to heat and mass transfer, reagent availability, and process control. reddit.comcatsci.comreddit.comresearchgate.netuk-cpi.com

Characterization: The detailed characterization of the resulting polymers, particularly the cross-linked networks, can be complex and require a combination of advanced analytical techniques.

Opportunities:

Catalyst Development: There is an opportunity to develop novel and more efficient catalysts for the synthesis of this compound and its derivatives. researchgate.netcatalysis.blog

Exploring Reaction Mechanisms: Detailed mechanistic studies of the photocatalytic and electrocatalytic transformations of this molecule could uncover new reaction pathways and applications.

Computational Modeling: Computational studies can be employed to predict the properties of polymers derived from this monomer and to guide the design of new functional materials.

Sustainable Chemistry: Investigating greener synthetic routes, such as using bio-based starting materials or more environmentally friendly solvents and catalysts, presents a significant opportunity. mobilityforesights.comnih.govprnewswire.com The development of bio-based acrylic monomers is a growing field of interest. mobilityforesights.com

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the structural integrity of 2-(p-tert-Butylbenzoyl)acrylic acid?

  • Methodology : Use <sup>1</sup>H NMR spectroscopy to confirm aromatic and aliphatic proton environments. For example, aromatic protons typically resonate at δ = 7.40–7.75 ppm, while tert-butyl groups appear as singlets near δ = 1.40–1.50 ppm . Complement this with FT-IR spectroscopy to identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and acrylic acid functional groups. Ensure sample purity via HPLC with reverse-phase columns (e.g., Rtx-5) to resolve potential byproducts .

Q. How can synthesis conditions for this compound be optimized to achieve high purity?

  • Methodology : Employ reflux condensation under inert atmospheres (N₂/Ar) to minimize oxidation. Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase. Post-synthesis, purify via recrystallization in ethanol/water mixtures (70:30 v/v) to remove unreacted p-tert-butylbenzoic acid or acrylic acid derivatives. Validate purity using melting point analysis (literature comparison) and GC-MS for volatile impurities .

Advanced Research Questions

Q. How do pH and molar mass influence the conformational behavior of this compound in aqueous solutions?

  • Methodology : Conduct dynamic light scattering (DLS) and diffusion-ordered NMR spectroscopy to study pH-dependent aggregation. At pH > 5, the deprotonated carboxylate group induces chain swelling due to electrostatic repulsion, while hydrogen bonding dominates at lower pH. For high molar mass variants (>10 kDa), observe reduced diffusion coefficients (D ≈ 1.5 × 10⁻⁷ cm²/s at pH 3 vs. D ≈ 1.0 × 10⁻⁷ cm²/s at pH 7) .

Q. What methodologies are suitable for assessing environmental persistence and microbial degradation pathways of this compound?

  • Methodology : Perform OECD 301B biodegradability tests under aerobic conditions using activated sludge inoculum. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for aromatic intermediates) and LC-MS/MS for metabolite identification. Report degradation rates as % theoretical CO₂ evolution over 28 days. For recalcitrant residues, apply QSAR modeling to predict bioaccumulation potential (log Kow ≈ 3.8) .

Q. How can spectral interference during quantification of this compound in complex matrices be resolved?

  • Methodology : Use 2D NMR (HSQC/HMBC) to distinguish overlapping proton signals in mixtures. For chromatographic separation, optimize HPLC gradients (e.g., acetonitrile/0.1% formic acid) with diode-array detection (DAD) at 254 nm. Validate selectivity via spiked recovery experiments (≥95% recovery in biological matrices) .

Q. What computational approaches predict the compound’s interactions with biological targets or solvents?

  • Methodology : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model hydrogen-bonding interactions between the acrylic acid moiety and solvent molecules (e.g., water, DMSO). For protein-ligand docking, use AutoDock Vina with crystal structures of relevant enzymes (e.g., cyclooxygenase-2) to estimate binding affinities (ΔG ≤ -8 kcal/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.